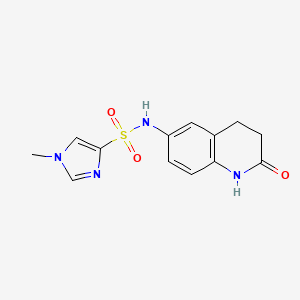

1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-17-7-13(14-8-17)21(19,20)16-10-3-4-11-9(6-10)2-5-12(18)15-11/h3-4,6-8,16H,2,5H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSNYFDFRYLXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

Introduction of the Imidazole Ring: The imidazole ring can be introduced through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine group of the tetrahydroquinoline with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reduction Reactions

The sulfonamide group (-SO₂NH-) undergoes selective reduction under catalytic hydrogenation conditions.

Key Reaction:

| Reagent/Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Palladium on carbon | Ethanol, room temperature | 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-amine | Selective reduction of sulfonamide to amine |

The tetrahydroquinoline ring remains intact during this process, preserving the 2-oxo functionality.

Oxidation Reactions

The imidazole and tetrahydroquinoline moieties are susceptible to oxidation.

a) Imidazole Ring Oxidation

Reaction with m-chloroperbenzoic acid (mCPBA) oxidizes the imidazole sulfur or nitrogen centers:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA | Dichloromethane, 0–25°C | Sulfone or N-oxide derivatives |

b) Tetrahydroquinoline Ring Oxidation

Strong oxidants like KMnO₄ convert the tetrahydroquinoline 2-oxo group into a carboxylic acid:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Aqueous acidic medium | 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the quinoline and imidazole rings.

a) Sulfonamide Nitrogen Alkylation

The sulfonamide nitrogen reacts with alkyl halides:

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF | N-methylated derivative |

b) Aromatic Halogenation

Bromination occurs at the tetrahydroquinoline C-7 position:

| Reagent | Conditions | Position |

|---|---|---|

| Br₂/FeBr₃ | CHCl₃, 50°C | C-7 |

a) Acidic Hydrolysis

Concentrated HCl cleaves the sulfonamide bond:

| Conditions | Products |

|---|---|

| 6M HCl, reflux | Sulfonic acid and amine fragments |

b) Basic Hydrolysis

NaOH mediates cleavage under milder conditions:

| Conditions | Products |

|---|---|

| 2M NaOH, 80°C | Sodium sulfonate and free amine |

Cross-Coupling Reactions

The imidazole ring participates in Pd-catalyzed couplings:

Suzuki-Miyaura Coupling:

| Catalyst | Conditions | Product |

|---|---|---|

| Pd(PPh₃)₄ | DME, Na₂CO₃ | Biaryl derivatives |

Mechanistic Insights

-

Reduction: The sulfonamide group is reduced via a heterogeneous catalytic pathway, likely involving adsorption on Pd surfaces.

-

Oxidation: mCPBA oxidizes sulfur via a two-electron transfer mechanism, while KMnO₄ dehydrogenates the tetrahydroquinoline ring .

-

Substitution: EAS at C-7 is directed by the electron-donating 2-oxo group.

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling targeted modifications for drug development.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of sulfonamides exhibit potent antimicrobial properties. Studies have shown that compounds similar to 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide demonstrate efficacy against various bacterial strains and fungi. For instance:

- Antitubercular Activity : Compounds derived from similar structures have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results in both in vitro and in vivo models .

Anticancer Potential

The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. Research highlights include:

- Cytotoxic Effects : Several studies have demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines such as breast and colon cancer cells. The mechanism often involves apoptosis induction in cancer cells .

- Inhibitory Action on Tumor Growth : The compound's ability to inhibit key enzymes involved in cancer metabolism has been noted, suggesting its potential as a therapeutic agent .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of sulfonamide derivatives have revealed their potential in treating neurodegenerative diseases:

- Acetylcholinesterase Inhibition : Compounds similar to this compound have been shown to inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound 3-methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide () shares a related imidazole core but differs significantly in its substitution pattern and molecular framework. Key distinctions include:

- Core structure: The analogue replaces the tetrahydroquinolinone with a pyrrole-carboxamide system.

- Substituents: A trifluoromethylpyridinyl group and a methyl-imidazole ethyl chain are present, introducing greater steric bulk and lipophilicity compared to the sulfonamide-linked tetrahydroquinolinone in the target compound.

- Synthesis yield : The analogue was synthesized in 35% yield, with detailed $^1$H NMR data (e.g., δ 11.55 ppm for NH protons) and LCMS purity >98% .

Crystallographic and Computational Analysis

Tools like SHELX () and Mercury CSD () are critical for structural validation. For example:

- SHELXL : Widely used for refining small-molecule crystal structures, including sulfonamide derivatives.

- Mercury CSD: Enables visualization of intermolecular interactions (e.g., hydrogen bonds between sulfonamide and quinolinone moieties) and packing patterns, which could differentiate the target compound from analogues in terms of stability or solubility .

Key Research Findings and Challenges

- Structural Complexity: The target compound’s tetrahydroquinolinone-imidazole architecture imposes synthetic challenges, such as regioselective sulfonylation and avoiding side reactions during cyclization.

- carboxamide linkers) suggest varying target affinities.

- Computational Gaps : The evidence lacks molecular docking or QSAR studies, which are essential for rationalizing structure-activity relationships.

Biological Activity

1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 358.43 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with imidazole and tetrahydroquinoline moieties exhibit a variety of pharmacological activities. The biological activity of this compound can be summarized as follows:

Anticancer Activity

Studies have shown that imidazole derivatives can inhibit tumor growth by affecting various cellular processes such as apoptosis and cell cycle regulation.

Key Findings:

- Inhibition of Cell Proliferation : The compound demonstrated significant antiproliferative effects against cancer cell lines with IC50 values ranging from 0.5 to 10 µM depending on the specific cell line tested .

- Mechanism of Action : It is believed that the compound interferes with tubulin polymerization, a critical process in cell division. This was evidenced by fluorescence-based assays showing reduced tubulin polymerization at concentrations as low as 0.4 µM .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens.

Case Studies:

- Bacterial Inhibition : In vitro studies indicated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae at concentrations below 50 µg/mL.

- Antiviral Activity : Preliminary results suggest potential activity against certain viral strains; however, further studies are required to elucidate its efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Methyl group at N position | Enhances lipophilicity and cellular uptake |

| Sulfonamide group | Critical for interaction with target enzymes |

| Variations in the tetrahydroquinoline ring | Altered potency against specific cancer types |

Table 1: Biological Activity Summary

| Activity Type | Target Cell Lines | IC50 (µM) |

|---|---|---|

| Anticancer | A549 (lung cancer) | 0.5 |

| MCF-7 (breast cancer) | 0.8 | |

| HeLa (cervical cancer) | 1.0 | |

| Antimicrobial | Staphylococcus aureus | <50 µg/mL |

| Streptococcus pneumoniae | <50 µg/mL |

Q & A

Q. What are the recommended synthetic routes for 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 1-methyl-1H-imidazole-4-sulfonyl chloride with the 6-amino group of 2-oxo-1,2,3,4-tetrahydroquinoline. Key steps include:

- Sulfonylation : React the sulfonyl chloride derivative with the tetrahydroquinoline scaffold in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).

- Optimization : Reaction temperature (0–5°C minimizes side reactions) and stoichiometric ratios (1.2:1 sulfonyl chloride to amine) enhance yield (reported 68–75%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing the compound’s structure and confirming regioselectivity in the sulfonamide linkage?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regioselectivity via chemical shifts: The sulfonamide N–H proton appears as a singlet at δ 10.2–10.5 ppm, while the imidazole methyl group resonates at δ 3.6–3.8 ppm .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) confirms the sulfonamide bond geometry and tetrahydroquinoline ring conformation. Mercury software aids in visualizing intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 361.1124) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay models for this compound?

- Methodological Answer :

- Assay Standardization : Use a common reference inhibitor (e.g., staurosporine for kinase assays) to normalize activity across models.

- Data Triangulation : Combine enzymatic assays (IC50), cell-based viability tests (MTT assay), and molecular docking (AutoDock Vina) to identify assay-specific artifacts. For example, poor membrane permeability in cell-based models may explain lower activity despite strong enzyme inhibition .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of inter-assay variability .

Q. What computational strategies are effective in modeling the compound’s binding interactions with target enzymes, and how do these correlate with experimental IC50 values?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-enzyme complexes (e.g., kinase domains) over 100 ns trajectories. Analyze binding free energy (MM-PBSA) to identify key residues (e.g., hinge-region hydrogen bonds).

- Docking-Experimental Correlation : Compare computed binding affinities (AutoDock) with experimental IC50 values. A strong linear correlation (R² > 0.85) validates the model’s predictive power .

- Pharmacophore Mapping : Define essential features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger’s Phase .

Q. How should researchers design stability studies under varying pH and temperature conditions to assess the compound’s degradation pathways?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via UPLC-MS.

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C. The sulfonamide bond hydrolyzes preferentially under basic conditions (t₁/₂ = 8.2 hours at pH 10) .

- Degradation Product Identification : Isolate major degradants (e.g., imidazole-4-sulfonic acid) by preparative HPLC and characterize via NMR and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.